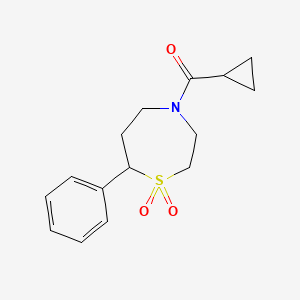
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CPD) is a cyclic ketone with a five-membered ring structure that is commonly used in organic synthesis. CPD is a versatile and important building block for synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and materials. CPD has been used in the synthesis of a variety of compounds with potential therapeutic properties.
Wirkmechanismus
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and its mechanism of action is dependent on the specific compound that is synthesized. Generally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is used as a starting material for the synthesis of compounds with therapeutic properties. The mechanism of action of these compounds can vary, depending on the type of compound that is synthesized. For example, anti-inflammatory agents act by blocking the production of pro-inflammatory molecules, while anti-cancer agents act by targeting specific cancer cells and disrupting their growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione depend on the specific compound that is synthesized. Generally, compounds synthesized from 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione have therapeutic properties, such as anti-inflammatory, anti-cancer, or antibiotic activity. These compounds can act by blocking the production of pro-inflammatory molecules, targeting specific cancer cells, or disrupting the growth and division of bacteria. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its versatility, availability, and affordability. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a versatile building block for synthesis of a wide range of compounds, and it is widely available and affordable. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is relatively easy to work with and can be used in a variety of lab experiments.
The limitations of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione for lab experiments include its instability and potential toxicity. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a volatile compound, and it is prone to hydrolysis and oxidation. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be toxic if inhaled, ingested, or absorbed through the skin.
Zukünftige Richtungen
The potential future directions for 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione include its use in the synthesis of compounds with therapeutic properties, such as anti-inflammatory agents, anti-cancer agents, and antibiotics. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used in the synthesis of compounds for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new synthetic methods, such as the cycloaddition of a 1,3-diketone with a nitrile, and to develop new materials, such as catalysts and polymers. Finally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be used to develop new methods for the detection and quantification of 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione in biological samples.
Synthesemethoden
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione can be synthesized using several methods including the cyclopropanation of a 1,3-diketone and the cycloaddition of a 1,3-diketone with a nitrile. The most common method for synthesizing 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione is the cyclopropanation of a 1,3-diketone. This is a two-step process involving the reaction of a 1,3-diketone with a cyclopropyl bromide in the presence of a base, followed by the addition of a phenyl group.
Wissenschaftliche Forschungsanwendungen
4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds with potential therapeutic properties, including anti-inflammatory agents, anti-cancer agents, and antibiotics. 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has also been used in the synthesis of drugs for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, 4-cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been used in the synthesis of compounds with potential applications in the fields of drug delivery, material science, and catalysis.
Eigenschaften
IUPAC Name |
cyclopropyl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15(13-6-7-13)16-9-8-14(20(18,19)11-10-16)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAXGWDWXWKUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6424649.png)
![5-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1,2-oxazole hydrochloride](/img/structure/B6424657.png)
![5-chloro-2-[4-(2-fluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B6424666.png)
![N-(2-chloro-4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B6424678.png)
![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)

![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6424712.png)
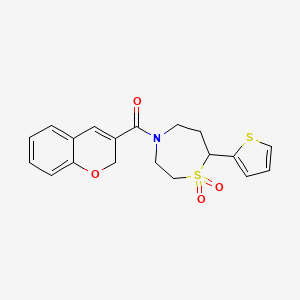
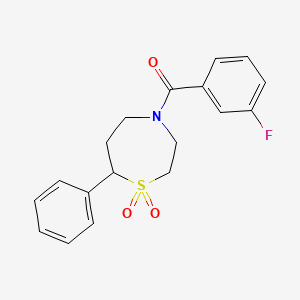
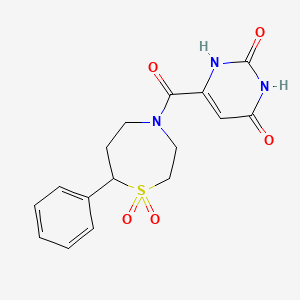
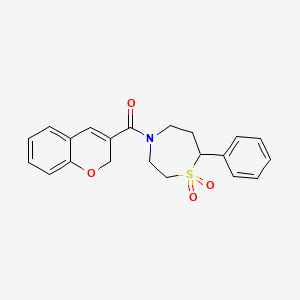
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)